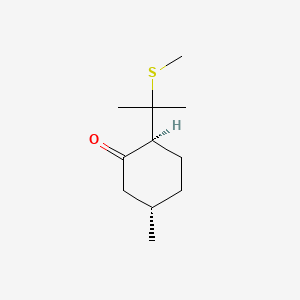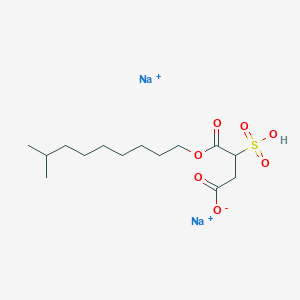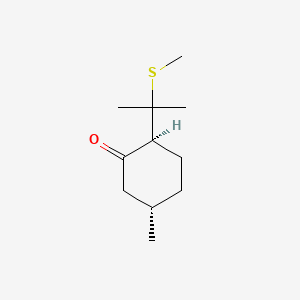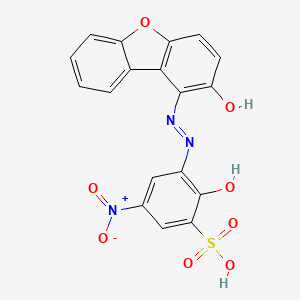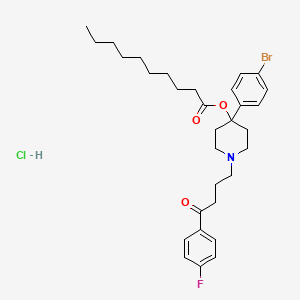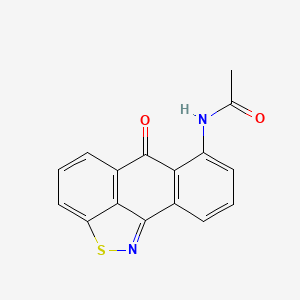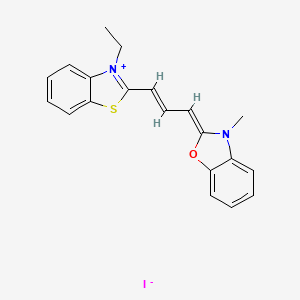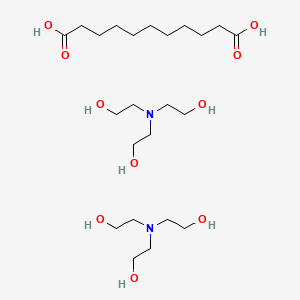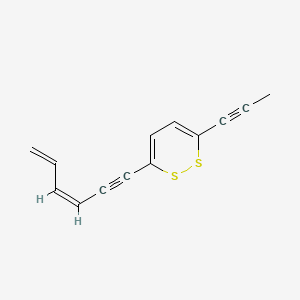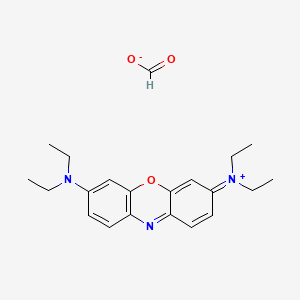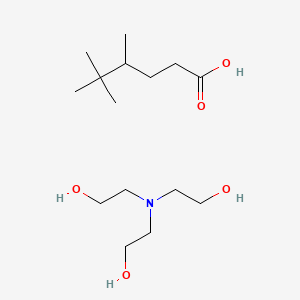
2,2'-(Ethylenebis(imino(3-ethoxy-4,1-phenylene)azo))bis(3-methylthiazolium) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、そのアゾ基とチアゾリウム環によって特徴付けられ、その独特の化学的挙動に寄与しています。
準備方法
合成経路と反応条件
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム)ジアセテートの合成は、通常、中間体の調製から始まる複数の段階を伴います。このプロセスには、しばしば、ジアゾ化反応によるアゾ結合の形成、それに続くチアゾリウム誘導体とのカップリングが含まれます。温度、pH、溶媒の選択などの反応条件は、高収率と純度を確保するために重要です .
工業生産方法
この化合物の工業生産には、反応パラメータを正確に制御するために自動反応器を使用した大規模合成が含まれる場合があります。連続フローシステムの使用は、効率とスケーラビリティを向上させ、最終製品の品質を安定させることができます .
化学反応の分析
反応の種類
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム)ジアセテートは、次のようなさまざまな化学反応を起こします。
酸化: この反応は、化合物の電子特性を変える可能性があり、新しい官能基の形成につながる可能性があります。
還元: 還元反応は、アゾ結合を切断してアミンを生成できます。
置換: この化合物は、官能基が他の求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、ハロゲン化物などの求核剤が含まれます。温度、溶媒、触媒の存在などの反応条件は、反応経路と生成物の収率を決定する上で重要な役割を果たします .
生成される主な生成物
これらの反応から生成される主な生成物は、特定の反応の種類によって異なります。たとえば、酸化はキノンを生じることがありますが、還元は芳香族アミンを生成することができます。置換反応は、さまざまな置換チアゾリウム誘導体につながる可能性があります .
科学的研究の応用
2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム)ジアセテートは、科学研究でさまざまな用途があります。
化学: 有機合成における試薬として、より複雑な分子の前駆体として使用されます。
生物学: この化合物のユニークな構造は、酵素相互作用とタンパク質結合の研究のための候補となります。
産業: 特定の電子特性を持つ染料、顔料、その他の材料の開発に使用できます。
作用機序
類似化合物との比較
類似化合物
- 2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム)ジチオシアネート
- 2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム)ジメチルジスルフェート
独自性
類似化合物と比較して、2,2'-(エチレンビス(イミノ(3-エトキシ-4,1-フェニレン)アゾ))ビス(3-メチルチアゾリウム)ジアセテートは、特定のジアセテート基が特徴であるため、独自性の溶解性と反応性を備えています。これらの特性は、特定の染料の開発や特定の合成経路における試薬など、特定の用途に適している可能性があります .
特性
CAS番号 |
94276-19-4 |
|---|---|
分子式 |
C30H38N8O6S2 |
分子量 |
670.8 g/mol |
IUPAC名 |
N,N'-bis[2-ethoxy-4-[(3-methyl-1,3-thiazol-3-ium-2-yl)diazenyl]phenyl]ethane-1,2-diamine;diacetate |
InChI |
InChI=1S/C26H30N8O2S2.2C2H4O2/c1-5-35-23-17-19(29-31-25-33(3)13-15-37-25)7-9-21(23)27-11-12-28-22-10-8-20(18-24(22)36-6-2)30-32-26-34(4)14-16-38-26;2*1-2(3)4/h7-10,13-18H,5-6,11-12H2,1-4H3;2*1H3,(H,3,4) |
InChIキー |
QKNWCLDXYWDEPD-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)N=NC2=[N+](C=CS2)C)NCCNC3=C(C=C(C=C3)N=NC4=[N+](C=CS4)C)OCC.CC(=O)[O-].CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



